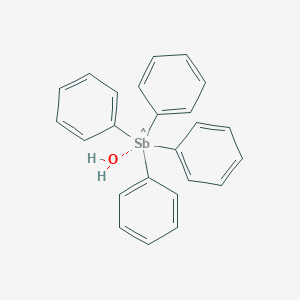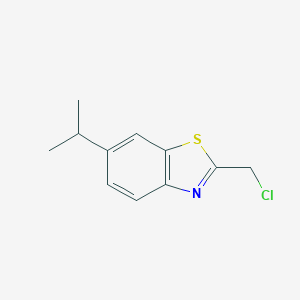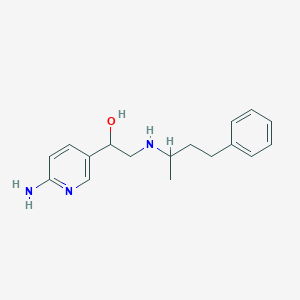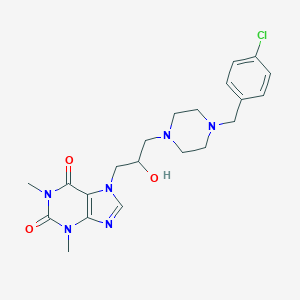
Theophylline, 7-(3-(4-(p-chlorobenzyl)-1-piperazinyl)-2-hydroxypropyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Theophylline, 7-(3-(4-(p-chlorobenzyl)-1-piperazinyl)-2-hydroxypropyl)-, is a synthetic compound that has been extensively studied for its biochemical and physiological effects. This compound has been used in various scientific research applications due to its unique properties.
Wirkmechanismus
Theophylline, 7-(3-(4-(p-chlorobenzyl)-1-piperazinyl)-2-hydroxypropyl)-, acts as a phosphodiesterase inhibitor, which leads to an increase in the intracellular concentration of cyclic adenosine monophosphate (cAMP). This, in turn, leads to the relaxation of smooth muscle cells, which is beneficial in diseases such as asthma and COPD. Theophylline also has anti-inflammatory effects, which further contributes to its therapeutic potential.
Biochemische Und Physiologische Effekte
Theophylline, 7-(3-(4-(p-chlorobenzyl)-1-piperazinyl)-2-hydroxypropyl)-, has various biochemical and physiological effects. It increases the heart rate and cardiac output, which can be beneficial in cardiovascular diseases. It also has a bronchodilator effect, which is beneficial in asthma and COPD. Theophylline has been shown to have anti-inflammatory effects, which can be beneficial in various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Theophylline, 7-(3-(4-(p-chlorobenzyl)-1-piperazinyl)-2-hydroxypropyl)-, has several advantages and limitations for lab experiments. It is a well-characterized compound with a known mechanism of action, which makes it a valuable tool for studying various physiological and biochemical processes. However, the compound has limited solubility in aqueous solutions, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of Theophylline, 7-(3-(4-(p-chlorobenzyl)-1-piperazinyl)-2-hydroxypropyl)-. One potential direction is the development of new analogs with improved solubility and potency. Another potential direction is the study of the compound's effects on the immune system and its potential as an immunomodulatory agent. Additionally, the compound's potential as an anti-inflammatory agent and its effects on various signaling pathways could be further explored.
Conclusion:
Theophylline, 7-(3-(4-(p-chlorobenzyl)-1-piperazinyl)-2-hydroxypropyl)-, is a synthetic compound that has been extensively studied for its biochemical and physiological effects. It has been used in various scientific research applications and has potential as a therapeutic agent for various diseases. The compound's mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper.
Synthesemethoden
Theophylline, 7-(3-(4-(p-chlorobenzyl)-1-piperazinyl)-2-hydroxypropyl)-, is synthesized by the reaction of 7-theophylline acetate with 3-(4-(p-chlorobenzyl)-1-piperazinyl)-2-hydroxypropylamine in the presence of a base. The reaction proceeds at room temperature to yield the desired product in good yield.
Wissenschaftliche Forschungsanwendungen
Theophylline, 7-(3-(4-(p-chlorobenzyl)-1-piperazinyl)-2-hydroxypropyl)-, has been used in various scientific research applications. It has been studied for its potential as a therapeutic agent for various diseases, including asthma, chronic obstructive pulmonary disease (COPD), and cardiovascular diseases. It has also been studied for its potential as an anti-inflammatory agent and for its effects on the immune system.
Eigenschaften
CAS-Nummer |
19971-93-8 |
|---|---|
Produktname |
Theophylline, 7-(3-(4-(p-chlorobenzyl)-1-piperazinyl)-2-hydroxypropyl)- |
Molekularformel |
C21H27ClN6O3 |
Molekulargewicht |
446.9 g/mol |
IUPAC-Name |
7-[3-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-2-hydroxypropyl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C21H27ClN6O3/c1-24-19-18(20(30)25(2)21(24)31)28(14-23-19)13-17(29)12-27-9-7-26(8-10-27)11-15-3-5-16(22)6-4-15/h3-6,14,17,29H,7-13H2,1-2H3 |
InChI-Schlüssel |
ZHWPLLHVEZKHQL-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(CN3CCN(CC3)CC4=CC=C(C=C4)Cl)O |
Kanonische SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(CN3CCN(CC3)CC4=CC=C(C=C4)Cl)O |
Synonyme |
7-[3-[4-(4-Chlorophenylmethyl)-1-piperazinyl]-2-hydroxypropyl]-1,3-dimethyl-7H-purine-2,6(1H,3H)-dione |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



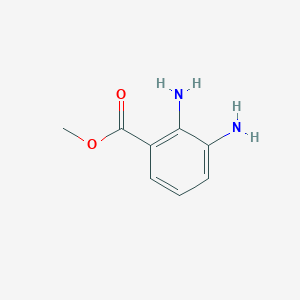
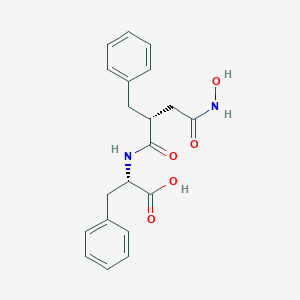
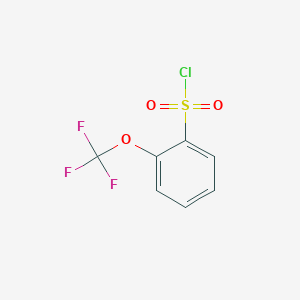
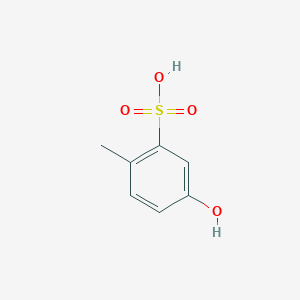
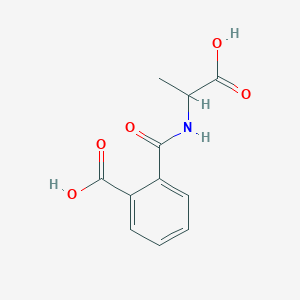
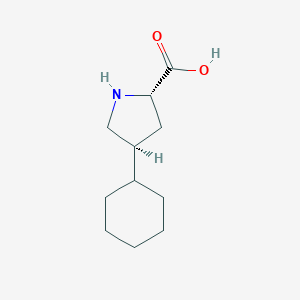

![6-[(2,2-Dimethylhydrazinyl)methylidene]-2-methoxycyclohexa-2,4-dien-1-one](/img/structure/B11987.png)

